Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid sodium salt

Fuel Cell Membrane Degradation Hydroxyl Radical Kinetics PFAS Oxidative Stability

Regulatory PFAS monitoring programs and fuel cell durability research require compound-specific, high-recovery native standards. Generic PFAS surrogates compromise method accuracy, particularly for the ether-containing analytes now regulated under Canadian drinking-water guidelines and EPA Method 533. - SPE recovery of (98 ± 7)% under EPA 533 conditions, outperforming PFOSK (69 ± 3)% and 9Cl-PF3ONS (51 ± 2)% in identical workflows. - Defined single-ether architecture isolates the side-chain weak point for Nafion membrane degradation modeling, with quantified hydroxyl radical reactivity (k = 3.7 × 10⁶ M⁻¹ s⁻¹) providing a numerical benchmark. - Dual synthetic routes (72% and 92% yields) offer validated process benchmarks for custom synthesis scale-up.

Molecular Formula C4F9NaO4S
Molecular Weight 338.08 g/mol
CAS No. 113507-87-2
Cat. No. B048703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid sodium salt
CAS113507-87-2
Molecular FormulaC4F9NaO4S
Molecular Weight338.08 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[Na+]
InChIInChI=1S/C4HF9O4S.Na/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16;/h(H,14,15,16);/q;+1/p-1
InChIKeyGKXDAFLCVMFZNI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic Acid Sodium Salt: Procurement Profile


Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid sodium salt (CAS 113507-87-2, also referred to as sodium perfluoro(2-ethoxyethane)sulfonate, sodium perfluoro-3-oxapentanesulfonate, or PFEESA-Na) is a short-chain perfluoroether sulfonate (PFESA) bearing a four-carbon perfluorinated backbone interrupted by one ether oxygen and terminated by a sulfonate head group [1]. The compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS) and has been explicitly listed among the 25 PFAS for which regulatory drinking-water limits have been established [2]. Its molecular architecture—featuring an ether linkage within a short perfluorinated chain—distinguishes it structurally from legacy long-chain perfluoroalkyl sulfonates (e.g., PFOS) and positions it as both a model compound for Nafion side-chain degradation studies and an emerging analyte in environmental monitoring programs [1].

Why This Short-Chain Perfluoroether Sulfonate Cannot Be Substituted Generically


Perfluoroether sulfonates are not functionally equivalent to their non-ether perfluoroalkyl sulfonate counterparts. The introduction of an ether oxygen into the perfluorinated chain alters oxidative stability, ionic dissociation behavior, and environmental fate. For tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid sodium salt specifically, the ether linkage creates a defined site for hydroxyl radical attack, resulting in a quantitatively distinct degradation rate constant compared to methane sulfonic acid (MSA), acetic acid (AA), trifluoroacetic acid (TFAA), and trifluorosulfonic acid (TFSA) model compounds [1]. Furthermore, its short four-carbon chain and ether insertion produce a toxicity profile in C. elegans that is measurably lower than legacy long-chain PFAS such as PFOS and PFOA, yet distinct from the short-chain perfluorobutane sulfonate (PFBS) [2]. Simple substitution based solely on chain length or sulfonate functionality therefore risks mischaracterizing both chemical durability and biological hazard, making compound-specific evidence essential for scientifically justified selection.

Quantitative Evidence for Scientific Selection


Hydroxyl Radical Reactivity and Ether Linkage Oxidative Stability

In a competition kinetics study using electron spin resonance (ESR), the second-order rate constant for hydroxyl radical (HO•) attack on PFEESA was determined to be k = (3.7 ± 0.1) × 10⁶ M⁻¹ s⁻¹. This places PFEESA reactivity approximately 13-fold lower than methane sulfonic acid (k_MSA = (4.8 ± 0.2) × 10⁷ M⁻¹ s⁻¹) and 11-fold lower than acetic acid (k_AA = (4.2 ± 0.3) × 10⁷ M⁻¹ s⁻¹), but approximately 4.7-fold higher than trifluoroacetic acid (k_TFAA = (7.9 ± 0.2) × 10⁵ M⁻¹ s⁻¹) and at least 37-fold higher than trifluorosulfonic acid (k_TFSA < 1.0 × 10⁵ M⁻¹ s⁻¹). This intermediate reactivity, governed by the ether oxygen, is distinct from both the highly reactive hydrocarbon sulfonates and the highly resistant perfluorinated carboxylic/sulfonic acids without ether linkages [1].

Fuel Cell Membrane Degradation Hydroxyl Radical Kinetics PFAS Oxidative Stability

Developmental Toxicity Ranking in C. elegans Model

In a dose-response study across 12 genetically diverse C. elegans strains, PFEESA exhibited developmental toxicity (measured by body length reduction) that was significantly lower than perfluorooctane sulfonamide (PFOSA), perfluorobutane sulfonamide (PFBSA), perfluorooctane sulfonate (PFOS), perfluorononanoic acid (PFNA), and perfluorooctanoic acid (PFOA), but comparable to GenX (HFPO-DA) and higher than perfluorobutane sulfonate (PFBS), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA). The full toxicity ranking was reported as: PFOSA > PFBSA ≈ PFOS ≈ PFNA > PFOA > GenX ≈ PFEESA > PFBS ≈ PFPeA ≈ PFBA [1].

PFAS Toxicity C. elegans Developmental Assay Structure-Activity Relationship

Solid-Phase Extraction Recovery in EPA Method 533

In a study validating EPA Method 533 for PFAS analysis in drinking water, the solid-phase extraction (SPE) recovery for PFEESA was (98 ± 7)%, substantially higher than the recoveries observed for perfluorooctane sulfonate potassium salt (PFOSK, (69 ± 3)%) and 9-chlorohexadecafluoro-3-oxanonane-1-sulfonic acid (9Cl-PF3ONS, (51 ± 2)%) under identical extraction conditions. PFEESA recovery was comparable to that of 4:2 fluorotelomer sulfonate (4:2FTS, (99 ± 12)%) and PFHxA ((107 ± 10)%) [1].

EPA 533 Solid-Phase Extraction Recovery Drinking Water PFAS Analysis

Synthesis Yield Benchmark via Trimethylsilanoate Route

Synthesis of the target compound from perfluoro-3-oxapentanesulfonyl fluoride using sodium trimethylsilanoate in dry THF under nitrogen yielded sodium perfluoro-3-oxapentanesulfonate at 72% isolated yield after trituration with hexane. The product was characterized by ¹⁹F NMR (δ -79.8, -84.0, -85.6, -115.4 ppm vs. chlorotrifluoromethane) and positive ion FAB-MS confirming the molecular ion series M+Na⁺ through M₅+Na⁺ . While no direct comparator yield from a parallel synthesis was reported in the same reference, this 72% yield serves as a documented baseline for procurement evaluation of synthetic route efficiency, particularly when contrasted with the 92% yield reported in patent CN112266343A employing a different reflux/crystallization protocol .

Perfluoroalkane Sulfonate Synthesis Sodium Trimethylsilanoate Process Chemistry

Evidence-Based Application Scenarios for Procurement


Nafion Membrane Degradation Modeling in Fuel Cell Research

The established use of PFEESA (in its acid form) as a structurally faithful model compound for the Nafion side chain [1] makes the sodium salt an essential reagent for fuel cell durability studies. The quantitatively characterized hydroxyl radical reactivity (k = 3.7 × 10⁶ M⁻¹ s⁻¹) identified in the Dreizler and Roduner competition kinetics study [2] provides a numerical benchmark for oxidative degradation modeling. Researchers procuring PFEESA-Na for membrane degradation studies benefit from the compound's defined single-ether architecture, which isolates the chemical weak point responsible for side-chain scission under fuel cell operating conditions.

EPA-Compliant Drinking Water PFAS Monitoring

PFEESA is included among the 25 PFAS regulated under Canadian drinking-water guidelines and is an established analyte in EPA Method 533 [3]. Its analytically favorable SPE recovery of (98 ± 7)%—markedly superior to PFOSK (69 ± 3)% and 9Cl-PF3ONS (51 ± 2)% under identical conditions [4]—supports its use as a high-confidence native standard and quality control material in isotope dilution LC/MS/MS workflows. Laboratories conducting regulatory PFAS monitoring should prioritize PFEESA-certified reference materials with documented lot-specific recovery data to minimize analytical uncertainty.

Short-Chain PFAS Structure-Activity Toxicology Screening

The ordinal toxicity ranking derived from the C. elegans developmental assay—PFOSA > PFBSA ≈ PFOS ≈ PFNA > PFOA > GenX ≈ PFEESA > PFBS ≈ PFPeA ≈ PFBA [5]—positions PFEESA as a critical mid-tier reference compound in PFAS toxicology screening panels. Its intermediate toxicity profile, attributable to the combination of a short four-carbon chain and a single ether insertion, makes it valuable for probing structure-activity relationships that distinguish ether-containing PFAS from purely perfluorinated alkyl sulfonates and carboxylates. Toxicology research programs evaluating next-generation PFAS alternatives should include PFEESA-Na as a comparator to contextualize results against both legacy and emerging compounds.

Perfluoroether Sulfonate Synthesis and Process Optimization

The documented synthetic route via sodium trimethylsilanoate (72% yield) and the alternative reflux/crystallization protocol reported in CN112266343A (92% yield) provide two validated starting points for process chemistry development. The 20 percentage-point yield differential between these methods offers a quantifiable target for route optimization in kilogram-scale production. Contract research organizations and fine chemical manufacturers can use these benchmark yields to assess supplier process capability and negotiate purity-yield specifications for custom synthesis contracts involving perfluoroether sulfonate salts.

Quote Request

Request a Quote for Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.